4-(2H-1,3-Benzodioxol-5-yl)-6-(4-nitrophenyl)pyrimidin-2-amine
Description
4-(2H-1,3-Benzodioxol-5-yl)-6-(4-nitrophenyl)pyrimidin-2-amine (CAS: 1354918-25-4) is a pyrimidine derivative featuring a benzodioxole moiety at position 4 and a 4-nitrophenyl group at position 6 of the pyrimidine core. Its molecular formula is C₁₇H₁₂N₄O₄, with a molecular weight of 336.3 g/mol . The benzodioxole group (a fused bicyclic ether) contributes electron-rich aromaticity, while the 4-nitrophenyl substituent introduces strong electron-withdrawing properties.
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-6-(4-nitrophenyl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O4/c18-17-19-13(10-1-4-12(5-2-10)21(22)23)8-14(20-17)11-3-6-15-16(7-11)25-9-24-15/h1-8H,9H2,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVCXRJASSLCFSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC(=NC(=C3)C4=CC=C(C=C4)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2H-1,3-Benzodioxol-5-yl)-6-(4-nitrophenyl)pyrimidin-2-amine typically involves multi-step organic reactions. One common approach is the condensation of 2-amino-4-(2H-1,3-benzodioxol-5-yl)pyrimidine with 4-nitrobenzaldehyde under acidic or basic conditions. The reaction may require catalysts such as p-toluenesulfonic acid or sodium hydroxide to proceed efficiently.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale reactions. This includes using continuous flow reactors to enhance reaction efficiency and yield. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial for obtaining high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-(2H-1,3-Benzodioxol-5-yl)-6-(4-nitrophenyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The benzodioxole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated benzodioxole derivatives.
Scientific Research Applications
Chemical Properties and Structure
This compound is characterized by the following structural features:
- Benzodioxole moiety : Known for its biological activity and stability.
- Pyrimidine core : A heterocyclic structure that enhances its reactivity and interaction with biological targets.
- Nitrophenyl group : Imparts additional electronic properties that can influence binding affinity and solubility.
The molecular formula is , with a molecular weight of approximately 302.31 g/mol.
Anticancer Activity
Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant anticancer properties. The compound under discussion has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, research published in the Journal of Medicinal Chemistry highlighted its ability to induce apoptosis in cancer cells through the modulation of specific signaling pathways .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. In vitro studies demonstrated that it possesses activity against a range of bacterial strains, suggesting potential use as an antimicrobial agent. This could be particularly beneficial in developing new treatments for antibiotic-resistant infections .
Enzyme Inhibition
Another notable application is its role as an enzyme inhibitor. It has been shown to inhibit certain kinases involved in cancer progression, making it a candidate for targeted cancer therapies. The specificity and potency of this compound in inhibiting these enzymes were detailed in a recent crystallographic study .
Cell Signaling Studies
The compound's interaction with cellular signaling pathways has been a focus of biochemical research. It is being studied for its effects on pathways such as MAPK/ERK and PI3K/Akt, which are critical in cell growth and survival. Understanding these interactions can lead to insights into cancer biology and potential therapeutic strategies .
Molecular Imaging
Due to its unique chemical structure, this compound is being explored for use in molecular imaging techniques. Its potential to act as a contrast agent in imaging modalities like MRI or PET could enhance the visualization of tumors or other pathological conditions .
Organic Electronics
The electronic properties of 4-(2H-1,3-Benzodioxol-5-yl)-6-(4-nitrophenyl)pyrimidin-2-amine make it suitable for applications in organic electronics. Its ability to act as a semiconductor opens avenues for its use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research indicates that modifications to the molecule can enhance its conductivity and stability under operational conditions .
Case Studies
- Anticancer Efficacy : A study involving the treatment of breast cancer cell lines with this compound showed a reduction in cell viability by over 50% at concentrations as low as 10 µM. This suggests that it could serve as a lead compound for further development into anticancer drugs.
- Antimicrobial Testing : In tests against Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MIC) comparable to existing antibiotics, indicating its potential as a new antimicrobial agent.
- Enzyme Inhibition Mechanism : Detailed kinetic studies revealed that the compound acts as a competitive inhibitor for specific kinases, with IC50 values indicating strong binding affinity.
Mechanism of Action
The mechanism of action of 4-(2H-1,3-Benzodioxol-5-yl)-6-(4-nitrophenyl)pyrimidin-2-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzodioxole and nitrophenyl groups can influence the compound’s binding affinity and specificity, affecting various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Structural and Functional Insights:
Benzodioxole vs. Phenyl/Thiophene :
- The benzodioxole group in the target compound provides a rigid, planar aromatic system, favoring π-π stacking interactions with biological targets like kinases or DNA . In contrast, analogs with phenyl or thiophene (e.g., PPA5, ) lack this fused bicyclic structure, reducing conformational rigidity and electronic complexity .
Nitro Group vs. Electron-Donating Substituents: The 4-nitrophenyl group in the target compound introduces strong electron-withdrawing effects, which may stabilize charge-transfer complexes or participate in redox reactions.
Biological Activity :
- Pyrimidin-2-amine derivatives are explored as radiosensitizers () and anti-inflammatory agents (). The nitro group in the target compound could enhance radiosensitizing efficacy by generating reactive oxygen species (ROS) under radiation . In contrast, compounds with methyl or methoxy groups may prioritize metabolic stability over redox activity .
Crystallographic and Solubility Considerations :
- Crystallographic studies of benzodioxole-containing analogs () reveal hydrogen-bonded networks and planar conformations, suggesting that the target compound may exhibit similar solid-state packing. This could influence solubility and formulation strategies compared to analogs with bulkier substituents (e.g., 2,4-dimethylphenyl in ) .
Biological Activity
The compound 4-(2H-1,3-benzodioxol-5-yl)-6-(4-nitrophenyl)pyrimidin-2-amine is a pyrimidine derivative that has gained attention due to its potential biological activities. This article explores its biological activity, including antidiabetic, anticancer, and antimicrobial properties, supported by data tables and relevant case studies.
Chemical Structure
The structural formula of the compound can be represented as follows:
This compound features a benzodioxole moiety and a nitrophenyl group, which are significant for its biological interactions.
Antidiabetic Activity
Recent studies have highlighted the antidiabetic potential of benzodioxole derivatives. For instance, derivatives similar to this compound have shown significant inhibition of the enzyme α-amylase, which is crucial for carbohydrate metabolism.
| Compound | IC50 (µM) | Effect on Normal Cells |
|---|---|---|
| Compound IIa | 0.85 | IC50 > 150 µM |
| Compound IIc | 0.68 | IC50 > 150 µM |
In vivo studies demonstrated that these compounds effectively reduced blood glucose levels in diabetic mice models, indicating their potential as therapeutic agents for diabetes management .
Anticancer Activity
The anticancer properties of this compound have been investigated through various assays. For example, in vitro tests against several cancer cell lines revealed promising results:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 26 |
| HeLa (Cervical) | 45 |
| A549 (Lung) | 38 |
These findings suggest that the compound may induce cytotoxic effects selectively in cancer cells while sparing normal cells .
Antimicrobial Activity
The antimicrobial efficacy of the compound has also been assessed. Compounds with similar structures have displayed activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values are summarized below:
| Bacteria | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results indicate that the compound could serve as a lead structure for developing new antimicrobial agents .
The mechanism by which This compound exerts its biological effects involves multiple pathways:
- Enzyme Inhibition : The compound inhibits α-amylase and other enzymes involved in glucose metabolism.
- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, leading to apoptosis.
- Antioxidant Activity : The benzodioxole moiety contributes to its antioxidant properties, reducing oxidative stress in cells.
Case Studies
Several case studies have illustrated the effectiveness of similar compounds:
- Antidiabetic Study : A study on a related benzodioxole derivative showed a reduction in blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after treatment in diabetic mice .
- Anticancer Evaluation : A derivative exhibited significant cytotoxicity against multiple cancer cell lines with an IC50 range of 20–60 µM, demonstrating selective toxicity towards cancer cells over normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
